molecular formula C16H17FN2O2 B7504839 [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone

[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone

Cat. No. B7504839
M. Wt: 288.32 g/mol
InChI Key: IXLDCXZJRXEMBH-UHFFFAOYSA-N
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Description

[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone, also known as FMPFM, is a novel compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

Advantages and Limitations for Lab Experiments

One advantage of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is its high selectivity for the dopamine D2 receptor and 5-HT1A receptor. This selectivity reduces the risk of off-target effects and enhances the specificity of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's actions. However, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's limited solubility in water and other polar solvents can pose challenges for its use in certain experimental settings.

Future Directions

Future research on [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, the development of more efficient synthesis methods and modifications of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's chemical structure could lead to the discovery of new compounds with enhanced pharmacological properties. Finally, the evaluation of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's safety and efficacy in human clinical trials could pave the way for its use as a therapeutic agent for various psychiatric disorders.

Synthesis Methods

The synthesis of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone involves a multistep process that begins with the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with furan-3-carboxaldehyde to produce [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has potential applications in scientific research as it has been shown to exhibit antipsychotic and antidepressant-like effects in animal models. It has also been demonstrated to have anxiolytic and analgesic properties. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's potential as a therapeutic agent for the treatment of various psychiatric disorders is an area of active research.

properties

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-15-4-2-1-3-13(15)11-18-6-8-19(9-7-18)16(20)14-5-10-21-12-14/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLDCXZJRXEMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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